molecular formula C16H25N3OS2 B2458838 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421455-33-5

3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2458838
CAS No.: 1421455-33-5
M. Wt: 339.52
InChI Key: PDHKFAMJVPKFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the pyrrolidine and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine and thiazepane rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
  • (3-Hydroxy-pyrrolidin-1-yl)-(3-methyl-thiophen-2-yl)-methanone
  • 4-Pyrrolidin-1-yl-2-thiophen-2-yl-quinoline

Uniqueness

This compound is unique due to its combination of functional groups and the presence of the thiazepane ring, which is less common in organic compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c20-16(17-11-15-5-3-10-22-15)19-8-4-9-21-13-14(19)12-18-6-1-2-7-18/h3,5,10,14H,1-2,4,6-9,11-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHKFAMJVPKFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.